molecular formula C12H16O3 B1359070 2-(p-Tolyloxy)-3-methylbutanoic acid CAS No. 63403-07-6

2-(p-Tolyloxy)-3-methylbutanoic acid

Cat. No. B1359070
CAS RN: 63403-07-6
M. Wt: 208.25 g/mol
InChI Key: NTNPBNPKNWPBIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(p-Tolyloxy)acetic acid” is a chemical compound with the CAS Number: 940-64-7 and a molecular weight of 166.18 . It is a solid at room temperature .


Synthesis Analysis

While specific synthesis methods for “2-(p-Tolyloxy)-3-methylbutanoic acid” were not found, it was noted that 3-(p-tolyloxy)phenol was used to synthesize polysubstituted imidazolone derivatives .


Physical And Chemical Properties Analysis

“2-(p-Tolyloxy)acetic acid” is a solid at room temperature . No further physical and chemical properties for “2-(p-Tolyloxy)-3-methylbutanoic acid” were found.

Scientific Research Applications

1. Role in Aroma Compounds and Food Industry

2-(p-Tolyloxy)-3-methylbutanoic acid and its derivatives play a significant role in the aroma and flavor of various foods and beverages. For instance, specific hydroxy acids, including derivatives of 2-(p-Tolyloxy)-3-methylbutanoic acid, are precursors to relevant wine aroma compounds, influencing the sensory properties of wine and other alcoholic beverages (Gracia-Moreno, Lopez, & Ferreira, 2015). Similarly, S-methylthio-2-methylbutanoate, a compound found in hops, cheese, and melon, has a tropical fruit-type flavor and is synthesized from related 2-methylbutanoic acid (Yuasa & Yuasa, 2008).

2. Biodegradable Material Development

Several studies focus on the use of 2-(p-Tolyloxy)-3-methylbutanoic acid and its derivatives in developing biodegradable materials. For instance, hetero-stereocomplex formation between substituted poly(lactic acid)s with linear and branched side chains, including poly(l-2-hydroxybutanoic acid) and poly(d-2-hydroxy-3-methylbutanoic acid), provides a versatile way to prepare biodegradable materials with varied physical properties (Tsuji & Hayakawa, 2014). The unique fractional crystallization of such blends further supports the development of novel material properties (Zhou et al., 2017).

3. Chemical Synthesis and Molecular Interactions

In the realm of chemical synthesis, the stereochemistry of molecules similar to 2-(p-Tolyloxy)-3-methylbutanoic acid is crucial. Studies on stereoselective synthesis highlight the importance of controlling stereochemistry in the production of amino acids and their fluorinated derivatives, impacting the pharmaceutical industry (Laue et al., 2000). Additionally, the structural and vibrational analysis of related compounds provides insights into their molecular interactions and potential applications in fields such as spectroscopy and material science (Subashchandrabose et al., 2012).

4. Photocatalytic Applications

The photocatalyzed oxidation and mineralization of branched and oxidized C4 and C5 aliphatic acids, including derivatives of 2-(p-Tolyloxy)-3-methylbutanoic acid, demonstrate the potential of these compounds in environmental remediation and green chemistry solutions (Serpone et al., 2005).

Safety and Hazards

“2-(p-Tolyloxy)acetic acid” has been classified with the signal word “Warning” and hazard statements H315-H319-H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-methyl-2-(4-methylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)11(12(13)14)15-10-6-4-9(3)5-7-10/h4-8,11H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNPBNPKNWPBIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(p-Tolyloxy)-3-methylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.